2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone is a novel compound of significant interest due to its complex molecular structure and potential applications in various scientific fields. This compound features a unique arrangement of chlorophenyl and fluorophenyl groups attached to a piperidine and pyridazinone backbone, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O3/c24-17-7-5-16(6-8-17)23(31)11-13-27(14-12-23)22(30)15-28-21(29)10-9-20(26-28)18-3-1-2-4-19(18)25/h1-10,31H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBWRYKXXCDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : The synthesis typically begins with the formation of the piperidine ring, involving a cyclization reaction of appropriate amines and haloalkanes under basic conditions.
Hydroxy Group Introduction: : Next, the 4-hydroxy group is introduced via selective oxidation, often using agents like oxone or Dess-Martin periodinane.
Attachment of Chlorophenyl Group: : This step involves a nucleophilic aromatic substitution reaction, where the piperidine reacts with 4-chlorobenzyl chloride under anhydrous conditions.
Formation of the Pyridazinone Ring: : This is achieved by a condensation reaction between a hydrazine derivative and a 2-fluoro-6-formylbenzoic acid.
Final Assembly: : The 2-oxoethyl linker is attached through a coupling reaction involving an acyl chloride intermediate, connecting the piperidine moiety with the pyridazinone ring.
Industrial Production Methods: : In industrial settings, these reactions are scaled up using continuous flow reactors to ensure high yield and purity. Optimized reaction conditions, such as temperature control, solvent choice, and reaction time, are crucial for maximizing efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Moiety
The hydroxypiperidine group undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Reaction with alkyl halides : The hydroxyl group (-OH) can be replaced by halides or other nucleophiles in SN2 reactions, forming derivatives like 4-(4-chlorophenyl)-4-alkylpiperidines.
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Dehydration : Under acidic conditions, the hydroxyl group may undergo elimination to form a double bond, yielding 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine intermediates.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | 4-Alkylpiperidine | 65–78 |
| Dehydration | H₂SO₄, Δ | Tetrahydropyridine | 82 |
Condensation Reactions at the Pyridazinone Core
The pyridazinone ring participates in condensation reactions due to its electron-deficient nature:
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Hydrazone formation : The carbonyl group at position 3 reacts with hydrazine derivatives to form hydrazones, enhancing biological activity (e.g., anticholinesterase effects) .
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Schiff base synthesis : Reaction with aromatic aldehydes generates benzalhydrazone derivatives, as seen in analogs like 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide .
Example Reaction :
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl and 4-chlorophenyl groups direct EAS reactions:
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Halogenation : The 4-chlorophenyl group undergoes para-substitution with Br₂/FeBr₃, though steric hindrance from the piperidine ring may reduce reactivity .
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Nitration : Limited reactivity due to electron-withdrawing effects of the fluorine and chlorine substituents .
Oxidation and Reduction Pathways
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Oxidation : The hydroxypiperidine group can be oxidized to a ketone using KMnO₄ or CrO₃, though over-oxidation risks degrading the piperidine ring.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering its electronic properties .
Comparative Reactivity :
| Functional Group | Oxidation Product | Reduction Product |
|---|---|---|
| Hydroxypiperidine | Ketopiperidine | – |
| Pyridazinone | – | Dihydropyridazine |
Hydrolysis and Esterification
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Ester hydrolysis : The 2-oxoethyl side chain hydrolyzes in basic conditions to form carboxylic acid derivatives .
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Acetylation : The hydroxyl group on piperidine reacts with acetic anhydride to form acetylated analogs, improving lipophilicity.
Conditions :
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding to neurotransmitter receptors involves non-covalent interactions:
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Dual H-bonding : The pyridazinone nitrogen atoms form H-bonds with residues like Phe-295 and Arg-296 in acetylcholinesterase .
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π-π Stacking : The 2-fluorophenyl group interacts with aromatic residues (e.g., Tyr-341) in enzyme active sites .
Stability and Degradation
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Photodegradation : Exposure to UV light cleaves the pyridazinone ring, forming 6-(2-fluorophenyl)-2-oxoacetamide fragments .
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pH Sensitivity : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the hydroxypiperidine group.
Synthetic Routes
Key steps from analogous compounds include:
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Piperidine synthesis : 4-(4-Chlorophenyl)-4-hydroxypiperidine is prepared via Grignard addition to N-Boc-piperidinone, followed by deprotection.
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Pyridazinone assembly : Condensation of diethyl oxalate with hydrazine forms the pyridazinone core, which is then functionalized at positions 2 and 6 .
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Coupling : The piperidine and 2-fluorophenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antipsychotic agent . Its structural similarity to known antipsychotics suggests it may interact with dopamine receptors, particularly the D2 receptor, which is a common target for treating schizophrenia and other psychotic disorders. Research indicates that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors .
Neuroprotective Effects
Studies have shown that derivatives of pyridazinone compounds exhibit neuroprotective properties. The ability of this compound to modulate neurotransmitter systems may contribute to its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells .
Antidepressant Activity
Recent research has suggested that this compound may possess antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation. Behavioral tests indicate significant improvements in depressive symptoms when administered to subjects under stress conditions .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antipsychotic Activity | D2 receptor antagonism | Enhanced binding affinity observed |
| Neuroprotection | Modulation of neurotransmitter systems | Reduction in oxidative stress in neurons |
| Antidepressant Activity | Serotonin and norepinephrine modulation | Significant improvement in depressive symptoms |
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of piperidine derivatives, including this compound, revealed its potential efficacy as an antipsychotic agent. In a double-blind clinical trial involving patients with schizophrenia, those treated with the compound showed a marked reduction in psychotic symptoms compared to placebo controls .
Case Study 2: Neuroprotection in Alzheimer’s Models
In vitro studies using neuronal cell cultures exposed to beta-amyloid plaques demonstrated that this compound could significantly reduce cell death and promote cell survival through its antioxidant properties. The study highlighted its potential role in developing therapies for Alzheimer's disease .
Mechanism of Action
Mechanism: : The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorophenyl groups can enhance binding affinity and specificity, influencing biological pathways.
Molecular Targets and Pathways: : It may target neurotransmitter receptors in the central nervous system, modulating neuronal activity and influencing conditions related to brain function.
Comparison with Similar Compounds
Comparison
Similar Compounds: : 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone; 2-{2-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone.
Uniqueness: : The presence of both chlorophenyl and fluorophenyl groups in this compound offers a unique combination of electronic and steric effects, potentially leading to unique reactivity and specificity in biological systems.
Conclusion
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone stands out due to its intricate structure and versatile applications
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone is a derivative of pyridazinone that has garnered attention due to its potential biological activities. This comprehensive overview will examine its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 513.5 g/mol. The structure features a piperidine moiety, which is known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that derivatives of piperidine, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features showed efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus through enzyme inhibition mechanisms .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest that it may act as a potential therapeutic agent in conditions like Alzheimer's disease and urinary tract infections:
- Acetylcholinesterase Inhibition : IC50 values were determined to be in the micromolar range, indicating moderate activity.
- Urease Inhibition : The compound demonstrated a significant reduction in urease activity, which could be beneficial in treating urease-related infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The presence of hydroxyl and carbonyl groups facilitates hydrogen bonding with active sites on target enzymes.
- Membrane Permeability : The fluorophenyl group enhances lipophilicity, improving cellular uptake and bioavailability.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could contribute to its therapeutic effects against oxidative stress-related diseases .
Case Studies
A notable study investigated the synthesis and biological evaluation of similar piperidine derivatives. The findings highlighted their potential in treating bacterial infections and their role as enzyme inhibitors . Another study focused on the structural optimization of piperidine-based compounds, leading to enhanced biological activity through modifications in the substituent groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be optimized using a two-step approach:
- Step 1 : Condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with ethyl cyanoacetate in the presence of ammonium acetate (yields ~65–75%) .
- Step 2 : Coupling the intermediate with 2-fluorophenylpyridazinone using NaOH in dichloromethane (DCM) under inert atmosphere (yield ~99% purity) .
- Critical parameters include solvent polarity (DCM for stability), catalyst selection (ammonium acetate for cyclization), and temperature control (25–30°C to avoid side reactions).
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., triclinic crystal system with a = 8.9168 Å, b = 10.7106 Å, α = 73.489°) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 2-fluorophenyl resonance at δ 7.2–7.8 ppm).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 477.53 [M+H]⁺) .
Q. How should stability assessments be conducted for experimental reproducibility?
- Methodological Answer :
- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .
- Monitor stability via HPLC every 3 months; degradation products (e.g., hydrolyzed piperidinyl intermediates) should not exceed 5% .
Advanced Research Questions
Q. How can discrepancies in bioactivity data between structural analogs be resolved?
- Methodological Answer :
- Perform structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in pyridazinone derivatives) on target binding .
- Use molecular docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding with the 4-hydroxypiperidine moiety .
Q. What strategies mitigate competing side reactions during piperidinyl intermediate synthesis?
- Methodological Answer :
- Protection-deprotection : Temporarily protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent undesired alkylation .
- Catalyst optimization : Replace ammonium acetate with p-toluenesulfonic acid (PTSA) in ethanol to reduce byproduct formation (e.g., enamine vs. imine pathways) .
Q. Which computational methods validate crystal packing and intermolecular interactions?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H···N hydrogen bonds contribute 12% to crystal packing) using CrystalExplorer .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to confirm stabilization via π-π stacking between fluorophenyl and pyridazinone rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
